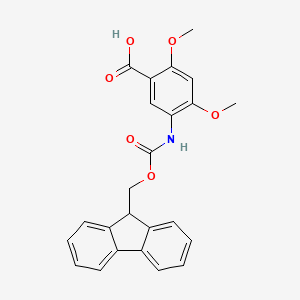

Fmoc-5-amino-2,4-dimethoxy-benzoic acid

Description

Contextualization within Modern Organic Synthesis

In the landscape of modern organic synthesis, the construction of complex molecules with high precision and efficiency is a paramount objective. Fmoc-5-amino-2,4-dimethoxy-benzoic acid contributes to this endeavor by serving as a versatile building block. chemimpex.com The presence of multiple functional groups—a carboxylic acid, a protected amine, and two methoxy (B1213986) groups—offers chemists a handle for various chemical transformations.

The dimethoxy substitution pattern on the benzene (B151609) ring is of particular note. Methoxy groups are known to be electron-donating, which can influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. This electronic effect can be strategically exploited in the design of synthetic routes for novel compounds. The presence of these groups can also enhance the solubility of the compound in organic solvents, a practical advantage in many synthetic procedures. chemimpex.com

Significance in Peptide Chemistry and Bio-Organic Synthesis

The most prominent application of this compound is in peptide synthesis, a field focused on the creation of chains of amino acids. chemimpex.com Peptides are of immense interest in biochemistry and medicinal chemistry due to their diverse biological roles. In a process known as solid-phase peptide synthesis (SPPS), amino acids are sequentially added to a growing peptide chain that is anchored to a solid support.

The Fmoc group on the 5-amino position of the benzoic acid is crucial for this process. It acts as a temporary shield, preventing the amine from undergoing unwanted reactions during the coupling of the carboxylic acid to another amino acid. chemimpex.com Once the desired coupling is achieved, the Fmoc group can be easily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). This deprotection step regenerates the free amine, which is then ready to be coupled with the next Fmoc-protected amino acid in the sequence. chemimpex.com

The use of this compound allows for the incorporation of a non-natural, substituted aromatic ring into a peptide sequence. This can be a valuable strategy for developing peptide-based drugs with enhanced stability, bioavailability, and novel biological activities. chemimpex.com The dimethoxybenzoic acid moiety can mimic the structure of natural amino acid side chains or introduce unique structural constraints that influence the peptide's three-dimensional shape and, consequently, its interaction with biological targets.

Historical Evolution and Impact of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Chemistry

The utility of this compound is intrinsically linked to the development of the Fmoc protecting group. The chemical synthesis of peptides has long been a challenge for organic chemists, requiring the careful protection and deprotection of functional groups to ensure the correct sequence of amino acids. sigmaaldrich.com

A major breakthrough in this area came in the 1960s with the development of solid-phase peptide synthesis (SPPS) by R. B. Merrifield. sigmaaldrich.com This was followed by another landmark development in 1970 when Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as a new base-sensitive amino-protecting group. nih.govmissouristate.edu Initially, the advantages of the Fmoc group were not fully appreciated. missouristate.edu

However, by the late 1970s, the Fmoc/tBu (tert-butyl) strategy, which utilizes the base-labile Fmoc group for temporary N-terminal protection and acid-labile tert-butyl-based groups for side-chain protection, was developed and has since become a cornerstone of modern peptide synthesis. nih.gov This "orthogonal" protection scheme allows for the selective removal of one type of protecting group without affecting the other, providing a high degree of control over the synthetic process. The Fmoc group's stability under acidic conditions and its easy removal with mild bases have made it a preferred choice for the synthesis of a wide range of peptides, including those with sensitive modifications. nih.gov

Detailed Research Findings

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C24H21NO6 | chemimpex.com |

| Molecular Weight | 419.43 g/mol | chemimpex.com |

| Appearance | White powder | chemimpex.com |

| Purity (HPLC) | ≥98% | chemimpex.com |

| Melting Point | 213-219 °C | chemimpex.com |

| CAS Number | 1076196-98-9 | chemimpex.com |

Table 2: Comparison of Related Benzoic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|

| This compound | C24H21NO6 | 419.43 | Fmoc-protected amine, two methoxy groups |

| Fmoc-5-amino-2-methoxybenzoic acid | C23H19NO5 | 389.40 | Fmoc-protected amine, one methoxy group |

| 2-Amino-4,5-dimethoxybenzoic acid | C9H11NO4 | 197.19 | Free amine, two methoxy groups |

| Benzoic acid | C7H6O2 | 122.12 | Unsubstituted parent compound |

Structure

3D Structure

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2,4-dimethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO6/c1-29-21-12-22(30-2)20(11-18(21)23(26)27)25-24(28)31-13-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-12,19H,13H2,1-2H3,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMMIJUPPGWWFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401155989 | |

| Record name | 5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076196-98-9 | |

| Record name | 5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076196-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401155989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc 5 Amino 2,4 Dimethoxy Benzoic Acid and Its Precursors

Synthesis of the 2-Amino-4,5-dimethoxybenzoic Acid Core

The foundation of the target molecule is the 2-amino-4,5-dimethoxybenzoic acid structure. Its synthesis begins with a suitably substituted benzene (B151609) ring, which is then modified to introduce the required amine and carboxylic acid functionalities.

Strategies for Aromatic Ring Functionalization

The functionalization of aromatic rings to produce polysubstituted benzenes is a cornerstone of organic synthesis. nih.gov For dimethoxybenzene derivatives, the existing methoxy (B1213986) groups dictate the position of subsequent substitutions. These groups are ortho-para directing activators in electrophilic aromatic substitution (EAS) reactions. The synthesis often starts from commercially available dimethoxybenzene isomers. nih.gov

Key strategies for functionalizing the aromatic ring include:

Electrophilic Aromatic Substitution (EAS): This is the most common approach, where reactions like nitration and halogenation are directed by the existing substituents. To achieve the desired substitution pattern, chemists may need to perform a sequence of reactions that tunes the directing effects of the groups, a concept known as "polarity reversal". openochem.org

Directed ortho-Metalation (DoM): This powerful technique uses the directing ability of heteroatom-containing groups (like methoxy) to chelate to an organolithium reagent, leading to deprotonation at the ortho position. This creates a nucleophilic site for the introduction of various electrophiles. nih.gov

Transition Metal-Catalyzed C-H Activation: Modern methods involving transition metal catalysts (e.g., Palladium, Rhodium, Gold) can enable the direct functionalization of C-H bonds, offering novel and efficient routes to complex aromatic compounds. nih.gov

A common and practical starting material for 2-amino-4,5-dimethoxybenzoic acid is 3,4-dimethoxybenzaldehyde. A three-step process involving nitration, oxidation, and subsequent reduction is a documented pathway to the desired core structure.

Introduction of Amine and Carboxylic Acid Moieties

The introduction of the amine (-NH2) and carboxylic acid (-COOH) groups onto the dimethoxybenzene scaffold is typically achieved sequentially. Direct introduction of an amino group is often challenging; therefore, it is commonly introduced via the reduction of a nitro group (-NO2).

A well-documented industrial synthesis route starts with methyl-4,5-dimethoxy-2-nitro-benzoate. chemicalbook.comchemicalbook.com The process involves two main stages:

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester in an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH). chemicalbook.comchemicalbook.com

Reduction: The nitro group of the resulting 4,5-dimethoxy-2-nitrobenzoic acid is then reduced to an amine.

This two-stage approach ensures the selective formation of the 2-amino-4,5-dimethoxybenzoic acid core.

Reduction Pathways for Nitro-Substituted Benzoic Acid Precursors

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry, with numerous reagents available. wikipedia.org The choice of reagent often depends on factors like cost, safety, scale, and the presence of other functional groups. niscpr.res.in

For the conversion of 4,5-dimethoxy-2-nitrobenzoic acid to 2-amino-4,5-dimethoxybenzoic acid, several methods are effective:

Catalytic Hydrogenation: This is a widely used industrial method. The nitro compound is hydrogenated using hydrogen gas in the presence of a metal catalyst. A common system is 10% Palladium on activated carbon (Pd/C) at elevated temperature (e.g., 50°C) and pressure. chemicalbook.comchemicalbook.com This method is known for its high efficiency and clean workup.

Metal-Acid Systems: The use of a metal, such as iron, zinc, or tin, in an acidic medium is a classic reduction method. wikipedia.org An environmentally conscious alternative uses inexpensive industrial carbonyl iron powder (CIP) in water, offering a safe and efficient procedure. nih.gov

Hydrazine-Based Systems: Hydrazine (B178648) can be used with catalysts like Raney nickel or in the form of hydrazine glyoxylate (B1226380) with zinc or magnesium powder. These systems can offer high selectivity for the nitro group, leaving other reducible groups untouched. wikipedia.orgniscpr.res.in

Borohydride (B1222165) Systems: Sodium borohydride (NaBH4) on its own is generally not strong enough to reduce nitroarenes. However, its reducing power can be enhanced by using it in conjunction with transition metal complexes, such as Ni(PPh3)4, in an ethanol (B145695) solvent. jsynthchem.com

The following table summarizes various reduction pathways for aryl nitro compounds.

| Reagent/System | Typical Conditions | Advantages | Considerations | Reference(s) |

| H₂, Pd/C | 50°C, 3.5 bar, aqueous solution | High yield (e.g., 83%), clean reaction | Requires pressure equipment, catalyst cost | chemicalbook.com, chemicalbook.com |

| Iron (Fe), Acid | Refluxing acetic acid | Inexpensive, widely used | Stoichiometric iron salts produced as waste | wikipedia.org |

| Carbonyl Iron Powder (CIP) | Water, ambient temperature | Safe, inexpensive, environmentally friendly | Reaction times can be several hours | nih.gov |

| Zn, NH₄Cl | Aqueous solution | Mild conditions | Can also reduce to hydroxylamine | wikipedia.org |

| NaBH₄, Ni(PPh₃)₄ | Ethanol, room temperature | Mild conditions, avoids strong acids/bases | Requires preparation of the catalyst complex | jsynthchem.com |

Fluorenylmethoxycarbonyl (Fmoc) Protection Strategies

Once the 2-amino-4,5-dimethoxybenzoic acid core is synthesized, the amino group must be protected to allow for selective reactions at the carboxylic acid, particularly in peptide synthesis. The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used protecting groups for amines due to its stability under acidic conditions and its easy removal under mild basic conditions. chemimpex.comacs.org

N-alpha Protection of the Amino Group

The protection reaction involves the acylation of the amino group of 2-amino-4,5-dimethoxybenzoic acid with an activated Fmoc reagent. This forms a stable carbamate (B1207046) linkage.

The most common methods for Fmoc protection include:

Schotten-Baumann Conditions: The classic approach involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in a biphasic system, typically an organic solvent (like dioxane) and an aqueous basic solution (like sodium bicarbonate). total-synthesis.com The base neutralizes the HCl byproduct.

Fmoc-OSu Reagent: Today, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is more commonly used than Fmoc-Cl. It is more stable and less prone to causing the formation of oligopeptide side products during the protection of amino acids. The reaction is typically carried out in a solvent like DMF with a base. total-synthesis.comub.edu

Aqueous Media Protection: Efficient Fmoc protection can also be achieved in water. For instance, reacting the amine with Fmoc-Cl in water at 60°C has been shown to produce high yields of the protected product. rsc.org

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the activated Fmoc reagent (Fmoc-Cl or Fmoc-OSu), leading to the displacement of the leaving group (chloride or N-hydroxysuccinimide). total-synthesis.com

Optimization of Fmoc Introduction for Enhanced Yield and Purity

Achieving high yield and purity in the Fmoc protection step is crucial for the subsequent applications of the building block. Several strategies can be employed to optimize the reaction: numberanalytics.com

Choice of Reagent: As mentioned, using Fmoc-OSu instead of Fmoc-Cl can significantly reduce the formation of certain impurities. total-synthesis.com However, commercial Fmoc-amino acids prepared with Fmoc-OSu have been found to contain trace amounts of Fmoc-β-Ala-OH, which can be problematic. Alternative reagents like Fmoc-2-MBT have been developed to provide products free of such side-products. ub.edu

Reaction Conditions: Careful optimization of solvent, temperature, and base is critical. For example, using a non-nucleophilic base like diisopropylethylamine (DIEA) can prevent side reactions. nih.gov For challenging reactions, temporary complexation of the amino acid with copper(II) ions has been used to facilitate clean Fmoc protection by masking the carboxylic acid and improving solubility in organic solvents. nih.gov

Reaction Time and Energy Input: The synthesis of Fmoc-amino acid chlorides, which are precursors for some coupling reactions, can be significantly accelerated from hours to minutes by using ultrasonication instead of conventional heating. arkat-usa.org

Use of Additives: In some contexts, particularly during peptide synthesis, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to suppress side reactions. numberanalytics.com

The following table compares common reagents used for Fmoc protection.

| Reagent | Typical Conditions | Advantages | Disadvantages | Reference(s) |

| Fmoc-Cl | NaHCO₃, Dioxane/H₂O | "Classic" method, readily available | Moisture sensitive, can form dipeptide impurities | total-synthesis.com, arkat-usa.org |

| Fmoc-OSu | Base (e.g., NaHCO₃), DMF or Acetonitrile/H₂O | More stable than Fmoc-Cl, lower risk of oligomerization | Can lead to Fmoc-β-Ala-OH impurities | total-synthesis.com, ub.edu |

| Fmoc-2-MBT | Base, CHCl₃ | Yields products free of dipeptide and β-Ala impurities | Less common than Fmoc-Cl or Fmoc-OSu | ub.edu |

Advanced Synthetic Approaches and Process Optimization

The initial step typically involves the formation of a nitro-substituted dimethoxybenzoic acid. One common precursor is 2,4-dimethoxy-5-nitrobenzoic acid. This intermediate can be synthesized through various methods, including the direct nitration of 2,4-dimethoxybenzoic acid or the oxidation of 2,4-dimethoxy-5-nitrobenzaldehyde. Another key precursor, 4,5-dimethoxy-2-nitrobenzoic acid, can be formed via the nitration of 3,4-dimethoxybenzoic acid (veratric acid). chemicalbook.com

The subsequent step is the reduction of the nitro group to form the corresponding aminobenzoic acid. Catalytic hydrogenation is a prevalent and efficient method for this transformation. This process often employs catalysts such as palladium on carbon (Pd/C) or less expensive alternatives like Raney nickel in the presence of a hydrogen source like hydrazine hydrate (B1144303). google.com The choice of catalyst and reaction conditions is critical for achieving high yield and purity while minimizing costs.

The final stage is the protection of the amino group with Fmoc-chloride (Fmoc-Cl) or a similar Fmoc-donating reagent. Modern approaches to this step emphasize green chemistry principles, utilizing methods such as ultrasound-assisted synthesis in the absence of a solvent (neat conditions) or conducting the reaction in aqueous media to reduce reliance on volatile organic solvents. rsc.orgscielo.br These advanced methods can significantly shorten reaction times and simplify the purification process.

Efficiency and Scalability of Synthetic Routes

The efficiency and scalability of the synthesis are paramount for the compound's application as a building block or linker in larger-scale processes like peptide synthesis. gappeptides.com Process optimization focuses on maximizing yield, minimizing reaction time, reducing costs, and ensuring the process is safe and environmentally sustainable when scaled up.

Synthesis of Nitro-Precursors:

The choice of the synthetic route for the nitro-substituted precursor has significant implications for scalability. Direct nitration of dimethoxybenzoic acid, while straightforward, requires careful control of temperature and reagent addition on a large scale to manage the exothermic reaction and ensure regioselectivity. An alternative route, the oxidation of a nitrobenzaldehyde, can offer high yields and purity. For instance, the oxidation of 3,4-dimethoxy-6-nitrobenzaldehyde using sodium chlorite (B76162) can produce 4,5-Dimethoxy-2-nitrobenzoic acid with a yield as high as 93% and excellent purity. chemicalbook.com This method avoids the use of harsh nitrating agents, which can be a significant advantage for industrial-scale production.

| Precursor | Starting Material | Key Reagents | Reported Yield | Scalability Considerations |

|---|---|---|---|---|

| 4,5-Dimethoxy-2-nitrobenzoic acid | 3,4-Dimethoxybenzoic acid | Nitric acid | 77% | Exothermic reaction; requires careful temperature control on a large scale. |

| 4,5-Dimethoxy-2-nitrobenzoic acid | 3,4-dimethoxy-6-nitrobenzaldehyde | Sodium chlorite, Hydrogen peroxide | 93% | High yield and purity; avoids harsh nitrating agents, making it more suitable for scale-up. chemicalbook.com |

| 2,4-dimethoxy-5-nitrobenzaldehyde | 2,4-dihydroxy-5-nitrobenzaldehyde | Methyl iodide, Potassium carbonate | 84% | Utilizes common and relatively inexpensive reagents. chemicalbook.com |

Reduction of the Nitro Group:

The reduction of the nitro group is a critical step where efficiency and cost-effectiveness are key. While catalytic hydrogenation with palladium on carbon is highly effective, the high cost of palladium can be a limiting factor for large-scale synthesis. Alternative, more economical catalytic systems are often explored for industrial applications. The use of hydrazine hydrate in combination with inexpensive catalysts like Raney nickel or iron powder provides a high-yield pathway for this reduction. google.com Optimizing catalyst loading is crucial; studies on similar reductions show that increasing catalyst concentration beyond an optimal point can lead to aggregation and a decrease in yield. researchgate.net

| Product | Starting Material | Reducing System | Temperature | Key Advantages |

|---|---|---|---|---|

| Aminobenzoic acid derivative | Nitrobenzoic acid derivative | Hydrazine hydrate / Raney-Ni | 60-90°C | Uses an inexpensive hydrogenation catalyst, suitable for industrial scale. google.com |

| Aniline (B41778) | Nitrobenzene | NaBH4 / Cu@C catalyst | Room Temp. | High conversion (100%) in a short time (8 min) using a low-cost copper-based catalyst. mdpi.com |

| 4-Aminobenzoic acid | 4-Nitrobenzoic acid | CO / Rhodium(I) complexes | 100°C | High chemoselectivity for the nitro group, leaving the carboxylic acid group intact. researchgate.net |

Fmoc-Protection Step:

For the final Fmoc-protection step, advanced methodologies focus on green chemistry and process simplification. Traditional methods often require organic solvents and lengthy reaction times. In contrast, ultrasound-assisted synthesis under solvent-free conditions can yield the desired N-Fmoc product in minutes with high yields. scielo.br This approach significantly reduces solvent waste and energy consumption. Another key to scalability is simplifying purification. Developing synthetic routes where the final product can be purified by simple precipitation and washing, rather than column chromatography, is crucial for cost-effective, large-scale production. nih.govnih.gov

Stereochemical Control in Synthesis of Derivatives

The parent molecule, Fmoc-5-amino-2,4-dimethoxy-benzoic acid, is achiral and therefore its synthesis does not require stereochemical control. However, this compound is often designed as a linker or scaffold molecule to be incorporated into larger, complex structures, such as peptidomimetics or other chiral molecules. In these applications, the reaction conditions used to couple or deprotect the Fmoc-aminobenzoic acid unit must not compromise the stereochemical integrity of adjacent chiral centers.

When used as a linker in solid-phase peptide synthesis (SPPS), for example, the primary concern is preventing the racemization of the chiral amino acids that constitute the peptide chain. The conditions for both the cleavage of the Fmoc group (typically using a base like piperidine) and the coupling of the linker to the peptide must be mild enough to preserve the stereochemistry of the α-carbons of the amino acid residues.

Furthermore, derivatives of aminobenzoic acids are used in the construction of chiral oligomers that mimic protein secondary structures like α-helices. researchgate.net In the synthesis of these complex architectures, the stereochemistry of side chains attached to the aromatic backbone would be critical. While specific chiral derivatives of this compound are not widely reported, the principles of asymmetric synthesis would apply. This could involve:

Asymmetric Catalysis: Attaching a prochiral side chain to the aromatic ring or the amine, followed by an enantioselective reaction (e.g., reduction or oxidation) to create a chiral center.

Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the molecule to direct the stereoselective formation of a new chiral center, followed by removal of the auxiliary.

An analogous area is the use of solid-supported, Fmoc-synthesized peptides as heterogeneous catalysts for asymmetric reactions in continuous-flow systems. beilstein-journals.org This highlights the synergy between Fmoc-protected building blocks and the field of stereocontrolled synthesis, where maintaining chiral purity is essential for the catalyst's function. Therefore, while the synthesis of the title compound itself is stereochemically straightforward, its intended applications place it firmly in a context where maintaining the stereochemical purity of associated molecules is of paramount importance.

Role and Applications of Fmoc 5 Amino 2,4 Dimethoxy Benzoic Acid in Advanced Chemical Synthesis

Utility in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, allowing for the efficient and controlled assembly of amino acid sequences. The use of Fmoc-protected amino acids is central to the most widely adopted SPPS strategy due to its mild deprotection conditions. nih.govaltabioscience.com

As a Non-Canonical Amino Acid Building Block

Fmoc-5-amino-2,4-dimethoxy-benzoic acid is classified as a non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids commonly found in nature. Its incorporation into a peptide chain introduces a unique structural element that can significantly influence the resulting molecule's properties. The aromatic nature of the benzoic acid core, combined with the electronic effects of the dimethoxy groups, can impart specific conformational preferences, enhance stability against enzymatic degradation, and provide new points for molecular interactions. The use of such non-canonical building blocks is a key strategy in the design of novel peptides with tailored functions. chemimpex.comchemimpex.com

Integration into Complex Peptide and Peptidomimetic Architectures

The integration of building blocks like this compound is crucial in the development of complex peptides and peptidomimetics—molecules that mimic the structure and function of natural peptides. nih.gov By replacing or supplementing canonical amino acids with this compound, researchers can design molecules with improved pharmacological profiles, such as enhanced stability and bioavailability. chemimpex.com The rigid benzoic acid structure can act as a scaffold, helping to define the three-dimensional shape of the peptide, which is often critical for its biological activity. chemimpex.comchemimpex.com This approach is instrumental in creating sophisticated molecular structures for applications in drug discovery and materials science. chemimpex.com

Orthogonal Protecting Group Strategies in Fmoc-SPPS

A fundamental principle of modern chemical synthesis, including Fmoc-SPPS, is the use of orthogonal protecting groups. altabioscience.comiris-biotech.de This strategy allows for the selective removal of one type of protecting group in the presence of others. In the context of Fmoc-SPPS, the N-terminal Fmoc group is temporarily protecting the amine and is removed at each cycle with a mild base, typically piperidine (B6355638). nih.goviris-biotech.de

Side chains of the amino acids, including any additional functionality on a non-canonical residue like this compound, are protected with groups that are stable to these basic conditions but can be cleaved at the end of the synthesis with a strong acid, such as trifluoroacetic acid (TFA). altabioscience.comiris-biotech.de This orthogonality ensures that the growing peptide chain remains intact and that side-chain modifications can be performed selectively. For complex syntheses, additional protecting groups that can be removed under different, specific conditions (e.g., using palladium catalysts or hydrazine) may be employed, further expanding the possibilities for creating intricate molecular designs. nih.govresearchgate.net

| Protecting Group | Typical Use in SPPS | Cleavage Condition | Stability |

| Fmoc | Temporary Nα-amino protection | Mild base (e.g., 20% piperidine in DMF) | Stable to acids and other specific deprotection reagents. |

| tBu (tert-Butyl) | Side-chain protection (e.g., for Asp, Glu, Ser, Thr, Tyr) | Strong acid (e.g., TFA) | Stable to mild base. |

| Trt (Trityl) | Side-chain protection (e.g., for Asn, Gln, His) | Strong acid (e.g., TFA) | Stable to mild base. |

| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Side-chain protection (e.g., for Arg) | Strong acid (e.g., TFA) | Stable to mild base. |

| Alloc (Allyloxycarbonyl) | Orthogonal side-chain protection | Palladium(0) catalyst | Stable to both acid and mild base. |

Contribution to Complex Molecule Construction

The utility of this compound extends beyond linear peptides to the construction of more elaborate and biologically active molecules. chemimpex.comchemimpex.com

Design and Synthesis of Biologically Active Compounds

This building block plays a significant role in the design and synthesis of compounds with potential therapeutic applications. chemimpex.comchemimpex.com By incorporating this non-canonical amino acid, medicinal chemists can create peptides and peptidomimetics with enhanced properties, such as increased resistance to enzymatic breakdown in the body, which is a common challenge with natural peptides. chemimpex.com The unique electronic and steric properties of the dimethoxy-substituted aromatic ring can also lead to improved binding affinity and selectivity for biological targets, making it a valuable component in the development of new drugs. chemimpex.comchemimpex.com Its use has been noted in research areas such as cancer therapy and neuroscience. chemimpex.comchemimpex.com

Precursors for Macrocyclic and Conformationally Constrained Peptides

Macrocyclization, the process of forming a cyclic molecule from a linear precursor, is a powerful strategy in drug design to create conformationally constrained peptides. These cyclic structures often exhibit higher receptor affinity, enhanced stability, and improved membrane permeability compared to their linear counterparts. This compound can serve as a key precursor in the synthesis of such molecules. By being incorporated into a linear peptide chain, its carboxylic acid and amino functionalities can be used as handles for subsequent intramolecular cyclization, effectively "stapling" the peptide into a defined conformation. This conformational rigidity can lock the peptide into its bioactive shape, leading to more potent biological effects.

Application in Bioconjugation Chemistry

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a stable hybrid construct. This compound is utilized in this field as a linker molecule, facilitating the connection of biomolecules to various surfaces or other molecular entities. chemimpex.com

Facilitating Covalent Attachment of Biomolecules to Surfaces or Other Entities

The structure of this compound makes it a suitable candidate for use as a linker in the immobilization of biomolecules onto solid supports. The carboxylic acid group can be activated to react with primary amines or other nucleophiles present on a functionalized surface, thereby covalently attaching the linker to the support.

Once the linker is anchored to the surface, the Fmoc protecting group on the amino functionality can be removed under mild basic conditions. This deprotection exposes a reactive primary amine on the surface-bound linker. This newly available amine can then be used to covalently attach a biomolecule of interest, such as a peptide, protein, or oligonucleotide, through standard coupling chemistries. The dimethoxy-substituted benzene (B151609) ring provides a rigid spacer, which can be advantageous in preventing steric hindrance and maintaining the biological activity of the immobilized biomolecule.

Development of Targeted Delivery Systems (Conceptual Framework)

In the conceptual framework of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), linkers play a critical role in connecting a potent cytotoxic drug to a targeting moiety, typically a monoclonal antibody. nih.gov The linker must be stable in systemic circulation to prevent premature drug release, but it should be designed to cleave and release the drug upon reaching the target site, such as a tumor cell. nih.gov

While specific applications of this compound in clinically approved targeted delivery systems are not extensively documented in publicly available research, its chemical structure provides a basis for its conceptual application as a component of a linker in such systems. The carboxylic acid could be conjugated to a payload molecule, while the amino group (after deprotection) could be attached to the targeting antibody, or vice versa. The substituted aromatic core of the molecule can influence the physicochemical properties of the resulting conjugate, such as solubility and stability.

Derivatives of this compound are being explored in cancer research for their potential to selectively target and inhibit tumor growth. chemimpex.com The design of such systems often involves a modular approach where different linkers and payloads are screened to optimize the therapeutic index of the conjugate. The Fmoc-protected amino acid structure allows for its incorporation into peptide-based linkers, which can be designed to be cleaved by specific enzymes, such as cathepsins, that are overexpressed in the tumor microenvironment. mdpi.com

Mechanistic and Methodological Considerations in Fmoc Based Synthesis

Fmoc Deprotection Mechanisms and Kinetics in SPPS

Base-Induced Beta-Elimination Pathways

The cleavage of the Fmoc group proceeds via a base-induced β-elimination mechanism. The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine (B6355638). bachem.comnih.govnih.gov This deprotonation is the rate-determining step and results in the formation of a carbanion.

This intermediate is unstable and rapidly undergoes elimination, leading to the cleavage of the carbamate (B1207046) bond. This releases the free amine of the peptide, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF). nih.govpeptide.com The reaction is favored in polar, electron-donating solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP), which stabilize the charged intermediates. bachem.com

The kinetics of deprotection can be influenced by several factors, including the choice and concentration of the base, solvent, and the specific amino acid residue. For instance, deprotection of sterically hindered residues may require longer reaction times to ensure complete removal of the Fmoc group. bachem.com Incomplete deprotection can lead to the formation of deletion sequences, where one or more amino acids are missing from the final peptide.

Byproduct Formation (e.g., Dibenzofulvene Adducts) and Mitigation Strategies

The primary byproduct of Fmoc deprotection is dibenzofulvene (DBF). nih.gov DBF is a reactive Michael acceptor and, if not properly managed, can react with the newly liberated N-terminal amine of the peptide chain. nih.gov This side reaction results in the formation of a stable dibenzofulvene-peptide adduct, which effectively terminates the chain elongation process and complicates the purification of the target peptide.

To prevent this deleterious side reaction, the deprotection step is carried out using a large excess of a nucleophilic amine, most commonly 20% piperidine in DMF. peptide.com Piperidine serves a dual role: it acts as the base to initiate the β-elimination and as a scavenger for the resulting DBF. nih.govscielo.org.mx The secondary amine of piperidine rapidly traps the DBF to form a stable and soluble adduct (dibenzofulvene-piperidine adduct), which is easily washed away from the solid support. peptide.comscielo.org.mx

Another significant side reaction, particularly in sequences containing aspartic acid, is the formation of aspartimide. nih.govsigmaaldrich.com This base-catalyzed intramolecular cyclization can lead to a mixture of byproducts, including α- and β-peptides, and racemization at the aspartic acid residue. sigmaaldrich.com Mitigation strategies include the use of bulkier side-chain protecting groups for aspartate or backbone protection strategies, such as the incorporation of a 2,4-dimethoxybenzyl (Dmb) group on the preceding glycine (B1666218) residue. sigmaaldrich.com

Peptide Coupling Chemistry and Efficiency

The formation of the amide (peptide) bond between the carboxyl group of the incoming Fmoc-protected amino acid and the free N-terminal amine of the resin-bound peptide is the central event of peptide synthesis. The efficiency of this step is crucial for obtaining high yields of the desired product.

Role of Activating Agents and Coupling Reagents in Amide Bond Formation

Peptide bond formation is a condensation reaction that is not thermodynamically favorable on its own. Therefore, the carboxyl group of the incoming amino acid must be activated to facilitate the nucleophilic attack by the peptide's N-terminal amine. wikipedia.orgresearchgate.net This is achieved using coupling reagents that convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acylphosphonium species. wikipedia.orgpeptide.com

A wide array of coupling reagents has been developed, which can be broadly categorized:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) activate the carboxyl group to form a reactive O-acylisourea intermediate. researchgate.net To suppress racemization and improve efficiency, they are almost always used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, HOAt. peptide.comresearchgate.net

Aminium/Uronium and Phosphonium (B103445) Salts: These reagents, such as HBTU, HATU, and PyBOP, are based on HOBt, HOAt, or other additives. They generate highly reactive OBt or OAt esters in situ in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA). bachem.compeptide.com Phosphonium salt reagents (e.g., PyBOP, PyAOP) and newer reagents based on OxymaPure (e.g., COMU) are known for their high reactivity and efficiency, especially in difficult couplings. bachem.compeptide.com

Table 1: Common Coupling Reagents in Fmoc-SPPS

| Reagent Class | Example(s) | Additive Often Used With | Key Features |

|---|---|---|---|

| Carbodiimides | DIC, DCC | HOBt, HOAt, OxymaPure | Cost-effective; DIC is common in automated SPPS as its urea (B33335) byproduct is soluble. |

| Aminium/Uronium Salts | HBTU, HCTU, HATU | (Incorporated) | Highly efficient, fast reaction rates; HATU is particularly effective for hindered couplings. |

| Phosphonium Salts | PyBOP, PyAOP | (Incorporated) | Very reactive, good for sterically hindered amino acids and cyclization; avoids guanidinylation side reactions. |

Optimization of Coupling Conditions for Fmoc-5-amino-2,4-dimethoxy-benzoic acid Incorporation

The incorporation of this compound presents a synthetic challenge due to its structure. As a substituted benzoic acid rather than a typical α-amino acid, its carboxyl group is sterically hindered by the adjacent methoxy (B1213986) group and the aromatic ring. This steric hindrance can significantly slow down the coupling reaction.

To achieve efficient incorporation, several optimization strategies are necessary:

Choice of Coupling Reagent: Standard carbodiimide-based methods may prove insufficient. The use of highly reactive phosphonium or immonium salt reagents is recommended. Reagents like HATU, HCTU, or COMU are particularly well-suited for coupling sterically demanding building blocks as they generate highly activated esters that can overcome the steric barrier. bachem.comresearchgate.net PyAOP and PyBOP are also excellent choices for such difficult couplings. nih.govpeptide.com

Extended Reaction Times: A standard coupling time of one or two hours may not be sufficient. Monitoring the reaction using a qualitative test (such as the Kaiser test for primary amines or the bromophenol blue test for secondary amines) is crucial to determine if the coupling has gone to completion. peptide.com If the test indicates the presence of unreacted amine, the coupling step should be repeated ("double coupling").

Increased Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction to completion by increasing the concentration of the activated species.

Microwave-Assisted Synthesis: The application of microwave energy can significantly accelerate coupling reactions, particularly for hindered amino acids. Microwave-assisted SPPS can reduce coupling times and improve yields by overcoming the activation energy barrier more effectively than conventional heating. COMU is noted as being especially suitable for microwave-accelerated SPPS. bachem.com

Addressing Challenges in Fmoc Solid-Phase Peptide Synthesis

Beyond the specifics of deprotection and coupling, several overarching challenges can compromise the efficiency of Fmoc-SPPS, particularly during the synthesis of long or "difficult" sequences. nih.govpeptide.com

A primary challenge is on-resin peptide aggregation. peptide.com As the peptide chain elongates, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can mask the N-terminal amine, making it inaccessible to reagents for both deprotection and coupling, leading to truncated or deletion sequences. nih.gov This phenomenon is sequence-dependent and is often encountered with hydrophobic residues. peptide.com

Strategies to disrupt aggregation include:

Using "high-load" resins or solvents that disrupt hydrogen bonding.

Performing the synthesis at elevated temperatures.

Incorporating backbone-modifying "pseudoproline" dipeptides or Dmb-protected glycine residues that act as "structure breakers". sigmaaldrich.com

The synthesis of peptides containing sterically hindered residues, such as this compound, requires careful selection of highly potent activating reagents and potentially longer reaction times to ensure complete and efficient amide bond formation. researchgate.net Careful monitoring at each step is essential to minimize the formation of byproducts and achieve a high purity of the final peptide product.

Prevention of Racemization during Coupling

A critical aspect of peptide synthesis is the preservation of the chirality of the α-carbon of each amino acid. Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, can occur during the activation step of the carboxyl group, which is necessary for peptide bond formation. peptide.comnih.govbachem.com This epimerization proceeds through the formation of an oxazolone (B7731731) intermediate, particularly when the α-amino group is protected by an acyl or peptidyl group. bachem.com While the urethane-based Fmoc protecting group generally provides good protection against racemization, the risk is not entirely eliminated, especially for sensitive amino acids like Cysteine and Histidine. peptide.comnih.govnih.gov

Several strategies are employed to suppress racemization:

Use of Additives: The addition of reagents such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and Oxyma Pure® to the coupling reaction is a standard practice. peptide.combachem.com These additives react with the activated amino acid to form active esters that are less prone to racemization than other intermediates and accelerate the coupling reaction. bachem.com

Choice of Coupling Reagent: Phosphonium and uronium salt-based reagents are highly efficient but can increase the risk of racemization. nih.gov The choice of coupling method must balance reaction speed with the preservation of chiral purity. nih.gov

Base Selection: The tertiary amines used during coupling, such as N,N-diisopropylethylamine (DIPEA), can promote racemization. In cases with a high risk of epimerization, using a weaker base like sym-collidine is recommended. bachem.comnih.gov

Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization. nih.gov This is particularly important in microwave-assisted SPPS, where elevated temperatures are used to accelerate synthesis. nih.govresearchgate.net

| Strategy | Mechanism/Rationale | Examples/Application Notes |

|---|---|---|

| Use of Coupling Additives | Forms active esters that are less prone to racemization and accelerate coupling. bachem.com | HOBt, HOAt, Oxyma Pure®. peptide.combachem.com |

| Selection of Weaker Base | Reduces the propensity for proton abstraction from the α-carbon, which initiates racemization. bachem.com | Using sym-collidine in place of DIPEA for sensitive residues. bachem.comnih.gov |

| Temperature Control | Lowers the rate of the epimerization side reaction. nih.gov | Reducing temperature from 80°C to 50°C in microwave SPPS for His and Cys. nih.gov |

| Protecting Group Strategy | Certain side-chain protecting groups can minimize racemization. nih.gov | Using 4,4'-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) for Cysteine. nih.gov |

Strategies for Overcoming Peptide Aggregation

As a peptide chain elongates on the solid support, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds. This phenomenon, known as peptide aggregation, can render the N-terminus of the growing chain inaccessible, leading to incomplete coupling and deprotection steps and resulting in deletion sequences. peptide.comsigmaaldrich.comluxembourg-bio.combiotage.com Aggregation is highly sequence-dependent, with stretches of hydrophobic amino acids being particularly problematic. sigmaaldrich.com

A variety of techniques have been developed to disrupt aggregation and improve synthesis efficiency:

Solvent and Reagent Modification: Switching from the standard solvent N,N-dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties, can be effective. peptide.combiotage.com The addition of chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the reaction mixture can also disrupt hydrogen bonding networks. peptide.comsigmaaldrich.com

Backbone Protection: The introduction of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), onto the amide nitrogen of an amino acid residue prevents the formation of hydrogen bonds. peptide.comsigmaaldrich.com These groups are typically incorporated every six to seven residues to effectively disrupt secondary structure formation and are removed during the final trifluoroacetic acid (TFA) cleavage. peptide.com

Pseudoproline Dipeptides: Proline is known as a "helix breaker" that disrupts secondary structures. Pseudoproline dipeptides, which are derivatives of Serine or Threonine, can be incorporated into the peptide chain to mimic this effect. peptide.comsigmaaldrich.comluxembourg-bio.com The native Ser or Thr residue is regenerated upon final cleavage with TFA. peptide.comsigmaaldrich.com

Elevated Temperature/Microwave Synthesis: Performing coupling reactions at higher temperatures, often facilitated by microwave irradiation, can provide sufficient energy to break up aggregates and accelerate reaction rates. mblintl.com

| Strategy | Description | Example |

|---|---|---|

| Chaotropic Salts | Added to solvents to disrupt hydrogen bonding networks that cause aggregation. peptide.comsigmaaldrich.com | Adding LiCl, NaClO4, or KSCN to the coupling mixture. peptide.comsigmaaldrich.com |

| Backbone Protection | Reversible modification of the backbone amide nitrogen to prevent hydrogen bond formation. peptide.comsigmaaldrich.com | Incorporation of Fmoc-AA-(Dmb)Gly-OH dipeptides or Hmb-protected amino acids. peptide.comsigmaaldrich.com |

| Pseudoproline Dipeptides | Temporarily introduce a "kink" in the peptide backbone to disrupt secondary structures. peptide.comsigmaaldrich.comluxembourg-bio.com | Substituting a Ser or Thr residue and the preceding amino acid with a corresponding pseudoproline dipeptide. sigmaaldrich.com |

| Alternative Solvents | Using solvents with better solvating properties for the growing peptide chain. peptide.combiotage.com | Switching from DMF to NMP or using solvent mixtures. peptide.combiotage.com |

| Microwave-Assisted Synthesis | Uses elevated temperatures to disrupt intermolecular interactions and accelerate reactions. mblintl.com | Performing coupling and deprotection steps under microwave irradiation. |

Control of Side Reactions (e.g., Aspartimide Formation)

Aspartimide formation is a notorious side reaction in Fmoc SPPS, occurring at aspartic acid (Asp) residues, particularly in sequences like Asp-Gly. sigmaaldrich.comresearchgate.net The reaction is catalyzed by the base (piperidine) used for Fmoc deprotection. sigmaaldrich.combiotage.com The backbone amide nitrogen attacks the side-chain ester of Asp, forming a cyclic succinimide (B58015) intermediate. This ring can then reopen to yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, both of which can also be epimerized. sigmaaldrich.com These byproducts are often difficult or impossible to separate from the target peptide by HPLC as they can have the same mass and similar retention times. sigmaaldrich.com

Methods to control aspartimide formation include:

Modification of Deprotection Conditions: Adding an acidic additive like HOBt to the piperidine deprotection solution can reduce the rate of aspartimide formation. peptide.comnih.govbiotage.com Alternatively, using a weaker base, such as piperazine, for Fmoc removal can also suppress this side reaction. nih.govbiotage.com

Sterically Hindered Side-Chain Protection: Employing bulky protecting groups on the Asp side chain, such as 3-methylpent-3-yl (Mpe) or β-benzyloxymethyl (OBno), can sterically hinder the initial cyclization step. sigmaaldrich.comresearchgate.netbiotage.com

Backbone Protection: As with aggregation, the use of a Dmb or Hmb group on the nitrogen of the amino acid preceding the Asp residue effectively blocks the nucleophilic attack required for succinimide ring formation. peptide.comresearchgate.net

Quality Control and Purity Assessment of Fmoc-amino Acid Derivatives

The quality of the final synthetic peptide is directly dependent on the purity of the starting materials, including the Fmoc-amino acid derivatives. sigmaaldrich.comajpamc.com Rigorous quality control is essential to ensure high synthesis fidelity and a reproducible impurity profile in the crude peptide product. sigmaaldrich.com

Analytical Methodologies for Purity Determination (General)

A suite of analytical techniques is used to assess the purity of Fmoc-amino acid derivatives.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for determining the chemical purity of Fmoc-amino acids. sigmaaldrich.comnih.gov It is crucial that the analytical method is optimized to separate the main product from potential process-related impurities, such as dipeptides (Fmoc-Xaa-Xaa-OH) or β-alanine adducts, which might otherwise co-elute with the main peak. sigmaaldrich.comnih.gov

Chiral Analysis: Ensuring the enantiomeric purity of the amino acid derivative is paramount. This is typically quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly, chiral HPLC. nih.gov Chiral HPLC methods utilize specialized chiral stationary phases (CSPs) that can resolve the D- and L-enantiomers. rsc.orgrsc.org

Other Techniques: While HPLC is central, other methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are used for structural confirmation and identification of impurities.

Impact of Specific Impurities (e.g., Free Amino Acid, Acetic Acid Content) on Synthesis Fidelity

Even small amounts of specific impurities in an Fmoc-amino acid building block can have a dramatic negative impact on the outcome of a peptide synthesis. sigmaaldrich.comnih.gov

Acetic Acid: This is considered a particularly problematic impurity as it is not readily detected by standard RP-HPLC analysis. sigmaaldrich.comnih.gov Acetic acid, which can arise from the hydrolysis of ethyl acetate (B1210297) used as a solvent during the manufacture of the Fmoc-amino acid, acts as a highly reactive capping agent. sigmaaldrich.com During the coupling step, it competes with the amino acid and, if incorporated, causes irreversible termination of the growing peptide chain. sigmaaldrich.comnih.gov For this reason, high-purity Fmoc-amino acids are specified to have very low acetic acid content, often less than 0.02%. sigmaaldrich.comnih.gov

Free Amino Acid: The presence of the unprotected amino acid as an impurity leads to the incorporation of multiple copies of that residue into the peptide chain during a single coupling step. sigmaaldrich.comnih.gov Furthermore, the free amine can promote the premature cleavage of the Fmoc group during storage of the derivative. sigmaaldrich.com A typical specification for free amino acid content is less than 0.2%. sigmaaldrich.com

Fmoc-Related Impurities: Side reactions during the introduction of the Fmoc group can generate impurities like Fmoc-β-Ala-OH or Fmoc-dipeptides. nih.gov These impurities will be incorporated into the peptide chain, leading to undesired modifications that can be difficult to remove. nih.gov

| Impurity | Common Source | Impact on Peptide Synthesis | Typical Specification Limit |

|---|---|---|---|

| Acetic Acid | Hydrolysis of ethyl acetate solvent. sigmaaldrich.com | Acts as a capping agent, causing irreversible chain termination. sigmaaldrich.comnih.gov | ≤ 0.02% sigmaaldrich.comnih.gov |

| Free Amino Acid | Incomplete reaction during Fmoc protection. sigmaaldrich.com | Causes insertion of multiple copies of the amino acid; decreases storage stability. sigmaaldrich.comnih.gov | ≤ 0.2% sigmaaldrich.com |

| Fmoc-Dipeptides | Unwanted carboxyl activation during Fmoc protection. nih.gov | Incorporation leads to insertion of an extra amino acid residue. nih.gov | Controlled by HPLC purity (≥ 99%). sigmaaldrich.comnih.gov |

| Fmoc-β-Ala-OH | Lossen-type rearrangement of Fmoc-OSu reagent. sigmaaldrich.comnih.gov | Incorporation of an undesired β-alanine residue. sigmaaldrich.com | Controlled by HPLC purity (≥ 99%). sigmaaldrich.comnih.gov |

| D-Enantiomer | Racemization during manufacturing. | Formation of diastereomeric peptide impurities, affecting structure and function. rsc.org | ≤ 0.2% (Enantiomeric Purity ≥ 99.8%). sigmaaldrich.com |

Derivatives and Analogues of Fmoc 5 Amino 2,4 Dimethoxy Benzoic Acid in Academic Research

Synthesis of Modified Fmoc-Amino-Dimethoxy-Benzoic Acid Analogues

The synthesis of analogues of Fmoc-amino-dimethoxy-benzoic acid is a key area of research aimed at expanding the chemical space for drug discovery and peptide engineering. These modifications are designed to fine-tune the properties of the resulting molecules for specific applications.

Structural modifications to the core of Fmoc-5-amino-2,4-dimethoxy-benzoic acid can be strategically implemented to alter its chemical behavior. For instance, the electronic properties of the benzene (B151609) ring can be modulated by introducing electron-withdrawing or electron-donating groups. These changes can influence the reactivity of both the amino and carboxylic acid functionalities, potentially leading to more efficient coupling reactions in peptide synthesis or enabling novel chemical transformations.

While specific research on the structural modifications of this compound is not extensively documented in publicly available literature, the principles of modifying similar aromatic systems are well-established. For example, altering the position or number of methoxy (B1213986) groups can impact the nucleophilicity of the amino group and the acidity of the carboxylic acid.

| Modification | Potential Effect | Example Application |

|---|---|---|

| Addition of electron-withdrawing groups (e.g., nitro, cyano) | Increases acidity of the carboxylic acid, potentially speeding up activation and coupling reactions. | Facilitating difficult couplings in solid-phase peptide synthesis. |

| Addition of electron-donating groups (e.g., alkyl) | Increases the basicity of the amino group, which could alter its reactivity profile. | Modifying the electronic environment for specific molecular interactions. |

| Alteration of methoxy group positions | Changes the steric hindrance and electronic effects, influencing both reactivity and conformation. | Fine-tuning the three-dimensional structure of a resulting peptide or small molecule. |

| Introduction of halogens (e.g., F, Cl, Br) | Can serve as handles for further functionalization via cross-coupling reactions and can modulate binding affinities. | Creating derivatives for structure-activity relationship (SAR) studies. |

This compound and its analogues can serve as rigid aromatic spacers in peptide structures. The incorporation of such spacers can enforce specific conformations, which is a valuable strategy in the design of peptidomimetics with enhanced biological activity and stability. The benzene ring can act as a template to induce specific secondary structures, such as turns or helices, in a peptide chain.

The synthesis of peptides containing aromatic spacers often involves standard solid-phase or solution-phase coupling protocols. The Fmoc-protected aminobenzoic acid derivative is incorporated into the growing peptide chain like a standard amino acid. The rigidity of the aromatic spacer restricts the conformational freedom of the peptide backbone, which can be crucial for optimizing interactions with biological targets.

| Type of Conformational Constraint | Description | Potential Impact on Peptide Properties |

|---|---|---|

| β-Turn Mimicry | The aromatic spacer can be used to mimic the geometry of a β-turn, a common secondary structure in proteins. | Enhanced receptor binding affinity and specificity. |

| Helical Nucleation | Strategic placement of the aromatic unit can promote the formation of helical structures in the peptide. | Increased metabolic stability and cell permeability. |

| Extended Conformations | The rigid spacer can force the peptide into an extended conformation, which may be required for binding to certain protein surfaces. | Improved target engagement and biological activity. |

| Cyclization Scaffolds | The aminobenzoic acid moiety can be a key component in the synthesis of cyclic peptides, where the aromatic ring provides a rigidifying element. | Increased resistance to proteolysis and improved pharmacokinetic profiles. |

Functionalization for Specific Research Applications

The core structure of this compound provides a versatile scaffold that can be functionalized for a variety of research purposes, from the development of biochemical tools to the creation of novel therapeutic agents.

This compound derivatives are valuable as building blocks for the synthesis of biochemical probes. These probes are essential tools for studying biological processes in real-time. By attaching reporter groups such as fluorophores, biotin, or photo-crosslinkers to the aminobenzoic acid scaffold, researchers can create molecules that can be used to visualize, isolate, and identify biological targets.

The synthesis of such probes typically involves the coupling of the reporter molecule to either the amino or carboxylic acid group of the benzoic acid, or to another functional group that has been introduced onto the aromatic ring. The dimethoxy substitution pattern may also be leveraged to influence the photophysical properties of an attached fluorophore.

In the realm of medicinal chemistry, this compound serves as a starting point for the design of novel chemical entities with potential therapeutic applications. chemimpex.com Its rigid aromatic core can be decorated with various functional groups to create libraries of compounds for screening against different biological targets. This approach is central to structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its potency, selectivity, and pharmacokinetic properties.

The versatility of this building block allows for its incorporation into a wide range of molecular architectures, from simple substituted benzamides to more complex heterocyclic systems. Researchers can leverage its properties to create targeted therapies and investigate biological interactions. chemimpex.com

Advanced Research Perspectives and Future Directions

Computational and Theoretical Studies on Reactivity and Conformation of Fmoc-5-amino-2,4-dimethoxy-benzoic acid

While specific computational studies exclusively targeting this compound are not yet prevalent in published literature, the principles and methods for such analyses are well-established within the field of computational chemistry and peptide science. Theoretical studies are crucial for predicting the behavior of specialized building blocks in synthetic and biological contexts, saving significant laboratory time and resources.

Computational approaches, such as Density Functional Theory (DFT) and ab initio methods, can be employed to investigate the electronic structure of the molecule. These studies would elucidate the reactivity of the carboxylic acid and the protected amine, predicting the most favorable conditions for coupling reactions and Fmoc group removal. Molecular dynamics (MD) simulations are particularly valuable for understanding the conformational dynamics of this building block, both as a monomer and when incorporated into a larger peptide or material structure. nih.govacs.org MD simulations can model the influence of the bulky Fmoc group and the substituted benzene (B151609) ring on the local and global conformation of a peptide chain, as well as its interaction with solvents. nih.govacs.org

Key research questions addressable by computational studies include determining the preferred dihedral angles, the potential for intramolecular hydrogen bonding, and the steric hindrance imparted by the dimethoxy and Fmoc groups. Furthermore, simulations can explore the self-assembly properties conferred by the Fmoc moiety, which is known to promote the formation of ordered nanostructures through π-π stacking. rsc.orgrsc.org Understanding these parameters is vital for designing novel peptides and materials with predictable three-dimensional structures.

Below is a table outlining the typical parameters and objectives of computational studies relevant to this compound.

| Computational Method | Research Objective | Key Parameters Investigated | Potential Insights for Application |

| Density Functional Theory (DFT) | Analyze electronic structure and reactivity. | Electron density, orbital energies (HOMO/LUMO), bond dissociation energies. | Prediction of reaction kinetics for coupling and deprotection; guidance for catalyst selection. |

| Molecular Dynamics (MD) Simulations | Determine conformational preferences and dynamics. | Dihedral angle distributions, root-mean-square deviation (RMSD), solvent accessible surface area (SASA). | Understanding of how the UAA influences peptide folding and stability. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Model enzymatic reactions or specific chemical transformations. | Transition state geometries and energies. | Design of enzymes for biocatalytic synthesis; predicting side reactions during synthesis. |

| Coarse-Grained (CG) Simulations | Investigate large-scale self-assembly. | Intermolecular interaction potentials, aggregate morphology. | Guiding the design of self-assembling materials for hydrogels or drug delivery. acs.org |

Innovations in Automated Peptide Synthesis Utilizing this Compound

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and the Fmoc strategy is a dominant methodology due to its mild reaction conditions. altabioscience.comsennchem.com The integration of unnatural amino acids like this compound into automated SPPS protocols is routine, yet ongoing innovations aim to enhance efficiency, purity, and the complexity of accessible molecules. unc.edu

High-throughput parallel peptide synthesizers now allow for the creation of large libraries of peptides incorporating diverse UAAs. xtalks.com This technology is critical for screening and identifying peptides with novel biological activities or material properties. For a building block like this compound, this means it can be systematically incorporated at various positions within a peptide sequence across hundreds of unique samples simultaneously, accelerating discovery campaigns. xtalks.com

A significant recent innovation is the development of novel reactor technologies that improve coupling efficiency, especially for sterically hindered amino acids. bioengineer.org For instance, systems that mimic the ribosome's mechanism of action by localizing reactants on the solid support can accelerate the slow coupling reactions often associated with bulky UAAs. bioengineer.org Such advancements would directly benefit the incorporation of this compound, potentially leading to higher yields and purities in the final peptide product. Furthermore, the development of predictive computational tools, such as the Peptide Synthesis Score (PepSySco), aims to forecast the success of a given peptide synthesis based on its sequence, allowing for proactive optimization before the synthesis begins. acs.org

The table below contrasts traditional automated synthesis with innovative approaches relevant to specialized monomers.

| Synthesis Aspect | Traditional Automated SPPS | Innovative Approaches | Relevance for this compound |

| Throughput | Sequential or low-number parallel synthesis. | High-throughput parallel synthesizers (96+ peptides). xtalks.com | Enables rapid screening of peptide libraries containing this UAA for drug or material discovery. |

| Coupling Chemistry | Standard solution-phase addition of activated amino acid. | Immobilized reactors, proximity-induced acyl transfer. bioengineer.org | Overcomes potential steric hindrance from the Fmoc and dimethoxy groups, improving coupling yields. |

| Process Control | Fixed, pre-programmed protocols. | Real-time monitoring of reaction completion; predictive algorithms for synthesis success. acs.orgvapourtec.com | Allows for dynamic adjustment of coupling times and conditions to ensure complete incorporation. |

| Purification | Manual or semi-automated HPLC post-synthesis. | Integrated automated synthesis and purification platforms. xtalks.com | Reduces bottlenecks in producing pure peptides containing this UAA for downstream applications. |

Emerging Applications in Chemical Biology and Advanced Materials Science

The unique structural features of this compound make it a promising candidate for cutting-edge applications in chemical biology and materials science. Its utility stems from the combination of the Fmoc group's self-assembly properties and the functionalized benzoic acid core.

In chemical biology, functionalized benzoic acids are valuable scaffolds for developing biological probes and drug conjugates. nih.govnih.gov The dimethoxy-substituted aniline (B41778) core of this compound can be further modified to attach fluorophores, affinity tags, or cytotoxic payloads. When incorporated into a peptide, it can serve as a handle for creating antibody-drug conjugates (ADCs) or probes to study protein-protein interactions. The specific substitution pattern on the benzene ring can also be tuned to modulate the compound's pharmacokinetic properties or its binding affinity to a biological target. nih.gov

In materials science, the Fmoc group is well-known for driving the self-assembly of amino acids and short peptides into a variety of nanostructures, including nanofibers, nanotubes, and hydrogels. rsc.org These materials have applications in tissue engineering, drug delivery, and as templates for biomineralization. By incorporating this compound into a peptide sequence, researchers can design new self-assembling systems where the benzoic acid moiety provides additional functionality. For example, the methoxy (B1213986) groups could influence the hydrophobicity and packing of the resulting nanofibers, while the aromatic core could be used for π-stacking interactions with other molecules, enabling the creation of conductive biomaterials or responsive drug release systems.

The table below summarizes potential applications based on the compound's structural components.

| Component | Property | Emerging Application Area | Specific Example |

| Fmoc Group | Promotes self-assembly via π-π stacking. rsc.org | Advanced Materials: Supramolecular Hydrogels | Designing injectable hydrogels for 3D cell culture or controlled drug release. |

| Dimethoxy-Substituted Benzene Ring | Modulates hydrophobicity and electronic properties. | Chemical Biology: Peptidomimetics | Fine-tuning the binding affinity and specificity of a peptide designed to inhibit an enzyme. |

| Benzoic Acid Core | Aromatic carboxylic acid scaffold. | Advanced Materials: Functional Nanofibers | Creating nanofibers capable of templating the growth of inorganic nanoparticles. |

| Protected Amine | Site for peptide bond formation. | Chemical Biology: Drug Conjugation | Serving as a linker within a peptide to attach a therapeutic agent for targeted delivery. nih.gov |

Future Methodological Advancements in Protected Unnatural Amino Acid Chemistry

The field of unnatural amino acid chemistry is continuously evolving, with a focus on creating more efficient, versatile, and sustainable synthetic methods. These advancements will directly impact the accessibility and utility of compounds like this compound.

One major area of research is the development of novel protecting group strategies. nih.govcreative-peptides.com While the Fmoc/tBu strategy is robust, chemists are exploring new orthogonal protecting groups that can be removed under increasingly mild and specific conditions. ub.edursc.org This would allow for the synthesis of highly complex peptides with multiple, selectively addressable functional groups. For example, the development of new silyl-based protecting groups or those removable by light (photolabile groups) could provide additional layers of orthogonality to complex syntheses involving multiple UAAs. acs.org

Another significant frontier is the expansion of enzymatic and chemoenzymatic synthesis methods. nih.gov Using enzymes to create or incorporate UAAs can offer unparalleled stereoselectivity and reduce the need for hazardous reagents and protecting group manipulations. acs.orgnih.gov Researchers are engineering enzymes, such as aminoacyl-tRNA synthetases, to recognize and incorporate UAAs directly into proteins in living cells through a process called genetic code expansion. youtube.com In the future, it may be possible to engineer a biosynthetic pathway that produces 5-amino-2,4-dimethoxy-benzoic acid and incorporates it into a peptide or protein, bypassing traditional chemical synthesis entirely.

The table below outlines key areas of future methodological development.

| Area of Advancement | Description | Potential Impact |

| New Protecting Groups | Development of protecting groups with novel cleavage conditions (e.g., light, specific enzymes, fluoride (B91410) ions). nih.govacs.org | Enables more complex molecular architectures and selective modifications of peptides. |

| Enzymatic Synthesis | Use of engineered enzymes to synthesize UAAs with high stereopurity and fewer side products. acs.orgnih.gov | Provides "greener," more sustainable, and highly selective routes to complex building blocks. |

| Genetic Code Expansion | Re-engineering the cellular translational machinery to incorporate UAAs directly into proteins in vivo. youtube.com | Allows for the production of proteins with novel functions directly in living organisms. |

| Flow Chemistry | Adapting SPPS and UAA synthesis to continuous flow systems. vapourtec.com | Improves reaction control, scalability, and safety, facilitating industrial-scale production. |

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR verify the Fmoc group’s presence (e.g., aromatic protons at δ 7.3–7.8 ppm) and methoxy substituents (singlets at δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H] for CHNO: 420.1449) .

- HPLC Purity Analysis : Use C18 columns with UV detection (254 nm) to assess purity (>95% required for peptide synthesis) .

- FT-IR : Confirm carboxylic acid (C=O stretch at ~1700 cm) and Fmoc carbamate (N-H bend at ~1530 cm) .

How does the stability of this compound under acidic or basic conditions impact its use in solid-phase peptide synthesis (SPPS)?

Advanced Research Question

- Acidic Conditions : The Fmoc group is labile to piperidine (20% in DMF), enabling selective deprotection during SPPS. However, prolonged exposure to strong acids (e.g., TFA) may cleave the methoxy groups or degrade the benzoic acid backbone .

- Basic Conditions : Methoxy substituents are generally stable, but the carboxylic acid may undergo esterification in methanol/water mixtures. Pre-activate the carboxylic acid with HATU/DIPEA to prevent side reactions .

- Storage Recommendations : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group .

What pharmacological applications are enabled by the structural features of this compound?

Advanced Research Question

- Drug Design : The dimethoxy groups enhance lipid solubility, improving blood-brain barrier penetration for CNS-targeting peptides .

- Enzyme Inhibition : The benzoic acid moiety can chelate metal ions in enzyme active sites (e.g., matrix metalloproteinases), as seen in analogs like 4-amino-5-chloro-2-methoxybenzoic acid derivatives .

- Biological Stability : The Fmoc group prolongs half-life in vivo by resisting proteolytic cleavage, making it suitable for therapeutic peptide backbones .

What strategies mitigate regioselective challenges during modifications of this compound?

Advanced Research Question

- Protecting Group Strategy : Temporarily protect the carboxylic acid as a tert-butyl ester to direct reactions to the amino group .

- Electrophilic Aromatic Substitution : Methoxy groups are ortho/para-directing, but steric hindrance from the Fmoc group limits reactivity at the 2- and 4-positions. Use Friedel-Crafts acylation at the 5-position for selective functionalization .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 5-amino site (after deprotection) enables diversification .

How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Advanced Research Question

- Solvent-Dependent Behavior : The compound exhibits amphiphilic properties due to the hydrophobic Fmoc group and hydrophilic carboxylic acid.

- Mitigation : Pre-dissolve in DMF before transferring to aqueous buffers for biological assays. For crystallization, use THF/water mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products